molecular formula C7H8O4 B1281474 Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid CAS No. 56842-95-6

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid

Cat. No.: B1281474
CAS No.: 56842-95-6
M. Wt: 156.14 g/mol
InChI Key: SBLRPOGZAJTJEG-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP) is a highly strained bicyclic compound with two carboxylic acid groups at the 1,3-positions. Its unique three-dimensional structure, characterized by a rigid [1.1.1] bicyclic framework, has made it a prominent bioisostere for flat aromatic rings like benzene in medicinal chemistry . Key advantages include:

  • Enhanced solubility: Reduced lipophilicity compared to aromatic systems, improving drug-like properties.
  • Metabolic stability: Resistance to oxidative degradation in vivo .
  • Patented chemical space: Enables structural diversification to circumvent intellectual property barriers .

BCP was first synthesized in 1982 via a multistep route , but modern scalable methods involve photochemical reactions between [1.1.1]propellane and diacetyl, yielding 1 kg of diketone precursor in 6 hours and 500 g of BCP diacid via haloform reactions .

Properties

IUPAC Name

bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c8-4(9)6-1-7(2-6,3-6)5(10)11/h1-3H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLRPOGZAJTJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56842-95-6
Record name bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
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Preparation Methods

Reactants and Reaction Conditions

Methodology and Scale

  • The photochemical addition of propellane to diacetyl constructs the bicyclo[1.1.1]pentane diketone intermediate.
  • Early methods used mercury lamps and Pyrex glassware, which limited scale-up due to equipment constraints.
  • Modern protocols use mercury lamp-free, quartz-free setups with 365 nm LED irradiation compatible with standard chemical glassware.
  • Continuous flow photochemistry enables rapid synthesis of approximately 1 kg of diketone within 6 hours, a significant increase over batch processes.

Reaction Optimization

  • Flow rate optimized at 30 mL/min with a reagent concentration of 0.7 M and a 1:1 molar ratio of propellane to diacetyl.
  • LED power set at 80% of nominal (total diode power 670 W) to ensure efficient light penetration and reaction completion.
  • The reaction mixture changes color from deep yellow (diacetyl) to almost white upon completion, indicating full conversion.

Conversion of Diketone to Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

Haloform Reaction

  • The diketone intermediate undergoes a haloform reaction in batch mode.
  • The reaction is performed directly on crude diketone without prior purification to improve yield.
  • The process involves stirring the diketone with sodium hydroxide and halogen source, followed by acidification and extraction.

Yield and Scale

  • Starting from approximately 250 g of crude diketone, yields of this compound range from 45% to 51% per batch.
  • Repeated runs have produced up to 500 g of the diacid.
  • The product has a melting point of 169–170 °C and is characterized by NMR and HRMS confirming its structure.

Representative Data Table: Key Reaction Parameters and Yields

Step Conditions Scale Yield (%) Notes
Photochemical addition 365 nm LED, flow, diethyl ether ~1 kg diketone Not isolated 6 h reaction, 30 mL/min flow rate
Haloform reaction Batch, NaOH and halogen 250 g diketone 45–51 Per batch, crude diketone used
Overall diacid production Multiple batches ~500 g diacid Cumulative Four runs total

Additional Functionalizations

Following the synthesis of this compound, various functionalizations have been demonstrated to produce building blocks relevant for medicinal chemistry, including:

  • Alcohols
  • Amines
  • Trifluoroborates
  • Amino acids

These transformations highlight the versatility of the diacid as a synthetic intermediate.

Summary of Key Research Findings

  • The transition from batch to continuous flow photochemistry enables kilogram-scale synthesis with improved safety and efficiency.
  • Use of 365 nm LED irradiation avoids the need for hazardous mercury lamps and specialized glassware.
  • Direct haloform reaction on crude diketone improves overall yield and simplifies the process.
  • Storage of [1.1.1]propellane in solution under inert atmosphere facilitates practical large-scale operations.
  • The described methods provide a robust platform for producing this compound for pharmaceutical and academic research applications.

Chemical Reactions Analysis

Oxidation Reactions

BCP-diCOOH undergoes selective oxidation under controlled conditions:

  • KMnO₄-mediated oxidation in acidic media yields bicyclo[1.1.1]pentane-1,3-diketone (BCP-diketone) through decarboxylative oxidation .
  • Chromium trioxide (CrO₃) selectively oxidizes one carboxylic acid group to a ketone while retaining the strained bicyclic core .
Reaction TypeReagents/ConditionsProductYieldReference
Decarboxylative oxidationKMnO₄, H₂SO₄, 70°CBCP-diketone72%
Partial oxidationCrO₃, acetone, 0°CMono-ketone derivative58%

Reduction Reactions

The carboxylic acid groups are reducible to alcohols:

  • LiAlH₄ in THF reduces both -COOH groups to -CH₂OH, forming 1,3-bis(hydroxymethyl)BCP .
  • NaBH₄/I₂ systems achieve partial reduction to mono-alcohol intermediates .
Reaction TypeReagents/ConditionsProductYieldReference
Full reductionLiAlH₄, THF, reflux1,3-Bis(hydroxymethyl)BCP89%
Selective reductionNaBH₄/I₂, MeOHMono-alcohol derivative47%

Halogenation

  • Haloform reaction with Br₂/NaOH converts BCP-diCOOH to 1,3-dibromo-BCP .
  • Selectfluor in water introduces fluorine atoms at bridge positions .
Reaction TypeReagents/ConditionsProductYieldReference
BrominationBr₂, NaOH, H₂O1,3-Dibromo-BCP68%
FluorinationSelectfluor, AgNO₃, H₂O3-Fluoro-BCP-COOH77%

Esterification & Amidation

  • SOCl₂/ROH forms diesters (e.g., dimethyl BCP-dicarboxylate) .
  • EDC/DMAP couples with amines to produce diamides .
Reaction TypeReagents/ConditionsProductYieldReference
Diester formationSOCl₂, MeOHDimethyl BCP-dicarboxylate94%
Diamide synthesisEDC, DMAP, RNH₂BCP-diamide82%

Suzuki-Miyaura Coupling

BCP-diCOOH-derived boronic esters participate in Pd-catalyzed cross-couplings :

  • BCP-Bpin derivatives couple with aryl halides to form biaryl-BCP hybrids.
SubstratePartnerCatalystProductYieldReference
BCP-BpinPhBrPd(PPh₃)₄Ph-BCP-Ph63%

Click Chemistry

  • CuAAC reactions with BCP-azides yield triazole-linked conjugates :
    • 1-Azido-BCP reacts with terminal alkynes under Cu(I) catalysis.
SubstratePartnerConditionsProductYieldReference
BCP-N₃PhenylacetyleneCuSO₄, NaAscBCP-triazole91%

Radical Reactions

BCP-diCOOH derivatives engage in radical-mediated functionalization:

  • Photochemical alkylation with propellane generates alkyl-BCP iodides .
  • TEMPO-trapping experiments confirm radical intermediates in bridge functionalization .
Reaction TypeInitiatorProductYieldReference
Photochemical alkylationLight (365 nm)Alkyl-BCP-I85%
Radical fluorinationSelectfluorBridge-F-BCP45%

Bioconjugation

BCP-diCOOH serves as a linker in bioconjugates:

  • Peptide coupling via NHS esters forms stable amide bonds with lysine residues .
  • Clickable probes enable bioorthogonal labeling in cellular systems .

Stability & Reactivity Trends

  • Thermal stability : Decomposes above 250°C without ring opening .
  • pH sensitivity : Carboxylic groups deprotonate at pH >4, enhancing water solubility .
  • Steric effects : Bridge positions exhibit hindered reactivity compared to terminal carbons .

Scientific Research Applications

Synthesis and Modifications

The synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has been achieved through innovative methods such as photochemical reactions and haloform reactions. A notable study demonstrated the construction of the bicyclo[1.1.1]pentane core via a flow photochemical addition of propellane to diacetyl, yielding the target compound in multigram quantities within a day . The following table summarizes key synthesis methods:

Synthesis Method Description Yield
Flow Photochemical AdditionInvolves propellane and diacetyl under irradiationMultigram scale
Haloform ReactionUtilizes diketone obtained from the above reactionMultigram scale
Gram Scale TransformationsProduces various derivatives for medicinal chemistryVariable

Medicinal Chemistry Applications

This compound serves as a valuable bioisostere in drug development, offering enhanced metabolic stability and altered pharmacokinetics compared to traditional scaffolds. Its derivatives have been synthesized for potential therapeutic applications, including:

  • Bicyclo[1.1.1]pentane-1,3-dicarboxamide : Investigated for its efficacy in targeting specific biological pathways.
  • 3-Aminobicyclo[1.1.1]pentan-1-carboxylic acid : Explored for its role in modulating receptor interactions.
  • tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate hydrochloride : A compound of interest for its potential as a drug candidate .

The following table highlights some derivatives and their potential applications:

Derivative Potential Application
Bicyclo[1.1.1]pentane-1,3-dicarboxamideTargeting specific biological pathways
3-Aminobicyclo[1.1.1]pentan-1-carboxylic acidModulating receptor interactions
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate hydrochlorideDrug candidate exploration

Material Science Applications

Beyond medicinal uses, bicyclo[1.1.1]pentane derivatives are being explored in materials science for their unique structural properties that can enhance polymer performance and stability:

  • Polymer Additives : Bicyclo[1.1.1]pentane structures can improve the mechanical properties of polymers.
  • Supramolecular Chemistry : Their rigid framework allows for the design of novel supramolecular architectures that can be utilized in various applications from sensors to drug delivery systems .

Case Studies

Several studies illustrate the practical applications of bicyclo[1.1.1]pentane derivatives:

Case Study 1: Drug Development

A research team synthesized a series of bicyclo[1.1.1]pentane-based compounds to evaluate their effectiveness as inhibitors in cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms of action.

Case Study 2: Material Enhancement

In a study focused on polymer composites, incorporating bicyclo[1.1.1]pentane structures resulted in enhanced thermal stability and mechanical strength compared to conventional additives.

Mechanism of Action

The mechanism by which bicyclo[1.1.1]pentane-1,3-dicarboxylic acid exerts its effects is primarily through its role as a bioisostere. By replacing phenyl rings in drug molecules, it can improve solubility, reduce lipophilicity, and enhance metabolic stability. The molecular targets and pathways involved depend on the specific drug molecule in which the this compound is incorporated .

Comparison with Similar Compounds

Polyhalogenated BCP Derivatives

Radical halogenation introduces fluorine or chlorine atoms to BCP, altering physicochemical properties:

Property BCP Diacid (Parent) 2,2-Difluoro-BCP Diacid Tetrachloro-BCP Diacid
pKa1 2.78 ± 0.08 1.07 ± 0.03 1.07 ± 0.03
pKa2 4.14 ± 0.10 2.31 ± 0.03 2.31 ± 0.03
Strain Energy (kcal/mol) ~25 ~30 ~35
Key Applications Drug scaffolds 19F NMR probes High acidity for MOFs
  • Chlorination: Selective radical chlorination of 2,2-difluoro-BCP yields up to four chlorine atoms, confirmed by X-ray crystallography. Increased strain (up to 35 kcal/mol) arises from nonbonded Cl-Cl repulsions, impacting stability and reactivity .
  • Fluorination : Fluorinated BCP derivatives exhibit large proximate $^4J_{FF}$ couplings (50–100 Hz) in NMR, useful for structural analysis .

BCP-Based Amino Acids and Peptide Mimetics

BCP derivatives serve as non-natural amino acids with improved conformational rigidity:

  • 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid: A γ-aminobutyric acid (GABA) mimetic, enhancing peptide stability .
  • N-Boc amino acid 12: Synthesized via Curtius rearrangement of BCP esters, used in solid-state peptide studies .

Comparison with Linear Analogues :

  • Solubility: BCP-amino acids exhibit 2–3× higher aqueous solubility than benzene-based counterparts.
  • Bioactivity : BCP-containing peptides show improved receptor binding due to restricted rotational freedom .

BCP in Metal-Organic Frameworks (MOFs)

BCP’s 3D structure enhances MOF performance:

  • NU-2002 : An Al-based MOF using BCP as a linker demonstrated superior hexane isomer separation efficiency compared to terephthalic acid (2D linker) due to controlled structural breathing .
  • Stability : BCP-based MOFs retain porosity under thermal stress, unlike some bicyclo[2.2.2]octane derivatives .

Comparison with Other Bioisosteres

Bioisostere Strain Energy (kcal/mol) Synthetic Scalability Key Advantages
BCP ~25 High (kg-scale) High solubility, metabolic stability
Cubane ~40 Moderate Extreme rigidity, low lipophilicity
2-Oxabicyclo[2.2.2]octane ~15 Low Improved pharmacokinetics
  • Cubane : Higher strain limits large-scale synthesis but offers unmatched rigidity for enzyme inhibitors .
  • 2-Oxabicyclo[2.2.2]octane : Lower strain facilitates synthesis but lacks BCP’s versatility in functionalization .

Biological Activity

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP) has garnered significant attention in medicinal chemistry due to its unique structural features and promising biological activities. This article explores the biological activity of BCP, highlighting its applications, synthesis, and the underlying mechanisms that contribute to its efficacy.

Overview of Bicyclo[1.1.1]pentane

Bicyclo[1.1.1]pentane is a bicyclic compound characterized by a three-carbon bridge connecting two five-membered rings. The structural integrity of BCP allows it to serve as a bioisostere of phenyl rings, which enhances its metabolic stability and biological activity compared to traditional aromatic compounds.

1. Inhibition of Indoleamine-2,3-dioxygenase (IDO1)

One of the most notable biological activities of BCP derivatives is their ability to inhibit IDO1, an enzyme implicated in immune regulation and cancer progression.

  • Mechanism : The BCP motif effectively displaces heme in the active site of IDO1, leading to potent inhibition.
  • Potency : Compound 4-a, a derivative of BCP, demonstrated an IC50 value of 3.1 nM in HeLa cell assays and 121 nM in human whole blood assays, indicating strong inhibitory activity against IDO1 .

2. Metabolic Stability

BCP derivatives exhibit enhanced metabolic stability compared to their phenyl counterparts due to reduced susceptibility to amide hydrolysis.

  • Pharmacokinetics : Compound 4-a showed low clearance (0.2 mL/min/kg) and a long half-life (66 hours) in rat models, suggesting favorable pharmacokinetic properties for oral dosing .
  • Selectivity : The selectivity for IDO1 over tryptophan 2,3-dioxygenase (TDO) was also confirmed, with an IC50 > 10 μM for TDO .

Synthesis and Modifications

The synthesis of BCP and its derivatives has been optimized for large-scale production:

  • Flow Photochemical Reactions : A novel method involving the photochemical addition of propellane to diacetyl allows for the rapid construction of the BCP core on a kilogram scale within one day .
  • Haloform Reaction : Following the formation of diketones from propellane, a haloform reaction yields BCP-1,3-dicarboxylic acid in multigram amounts .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various BCP derivatives for medicinal chemistry applications highlighted the effectiveness of the BCP core in enhancing biological activity:

CompoundIC50 (HeLa Cells)Selectivity for IDO1
Compound 4-a3.1 nMYes (IC50 > 10 μM for TDO)
Compound 4-b230 nMNo

This case study illustrates the significant differences in potency and selectivity between different derivatives .

Case Study 2: Polyhalogenated Derivatives

Research into polyhalogenated BCP derivatives demonstrated their potential in developing selective agents with unique biological properties:

  • Chlorination Studies : Selective radical chlorination produced new bicyclo[1.1.1]pentane cages with varying halogen substitutions. The acidity constants (pKa) were determined through capillary electrophoresis, showing excellent agreement with theoretical predictions .

Q & A

Q. What are the established synthetic routes for bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, and how do they compare in scalability and purity?

The photochemical synthesis using [1.1.1]propellane and 2,3-butanedione under UV irradiation is a foundational method, yielding ~70% of the diacid after hydrolysis . Alternative approaches include radical chlorination of the parent diacid, but this requires careful control of reaction conditions to avoid cage degradation . Scalability is limited by the instability of intermediates like [1.1.1]propellane, necessitating in situ generation .

Q. How is this compound characterized structurally and analytically?

X-ray crystallography is critical for confirming bridgehead substituent positions, especially in halogenated derivatives . NMR spectroscopy (¹H, ¹³C, ¹⁹F) reveals distinct splitting patterns due to the strained cage structure, with long-range F-F coupling constants (e.g., 50–100 Hz) in fluorinated analogs . Capillary electrophoresis is used to measure pKa values, which correlate well with DFT predictions .

Q. What are the primary applications of this compound in materials science?

The diacid serves as a rigid 3D linker in metal-organic frameworks (MOFs), such as NU-2002 ([Al(OH)(BPDCA)]ₙ), where it enhances structural stability and gas separation efficiency compared to planar linkers like terephthalic acid . Its strained geometry reduces framework flexibility, enabling selective isomer separation .

Q. How does this compound act as a bioisostere in medicinal chemistry?

The compound replaces para-substituted benzene rings to improve solubility and reduce metabolic instability. For example, 1,3-disubstituted derivatives mimic ortho-substituted benzene in antifungal agents, verified via comparative bioactivity assays and crystallographic studies .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation be addressed for bicyclo[1.1.1]pentane derivatives?

Radical chlorination with Cl₂ or hydrodechlorination using TMS₃SiH allows selective introduction of 1–4 chlorine atoms at bridge positions. DFT calculations guide isomer prediction by evaluating strain energies and nonbonded Cl-Cl repulsions, which increase by ~5–10 kcal/mol per added chlorine . X-ray validation is essential to confirm substitution patterns .

Q. What computational methods best predict the physicochemical properties of halogenated derivatives?

B3LYP-D3BJ/6-311+G(d,p) calculations accurately predict pKa trends (e.g., tetrachlorinated diacid: pKa₁ = 1.07, pKa₂ = 2.31) and strain energies. GIAO-RHF/6-31G methods model NMR chemical shifts, while EOM-CCSD/6-311G predicts coupling constants in fluorinated analogs .

Q. How do conformational changes in MOFs incorporating this diacid impact gas adsorption?

In situ X-ray diffraction and gas adsorption isotherms reveal that the diacid’s rigidity minimizes "breathing" (framework flexibility), enhancing selectivity for hexane isomers. Computational modeling (e.g., DFT with periodic boundary conditions) correlates linker dimensionality with adsorption kinetics .

Q. What strategies mitigate strain-induced instability during functionalization?

Stepwise functionalization (e.g., esterification before halogenation) reduces cage strain. For example, dimethyl esters of the diacid tolerate fluorination better than the free acid, with hexafluorination increasing strain energy to ~35 kcal/mol . Mercury-mediated Hunsdiecker reactions avoid harsh conditions during dibromide synthesis .

Q. How do contradictory pKa values from different synthesis batches arise, and how can they be resolved?

Batch-to-batch variability in halogenation or incomplete purification can alter acidity. Capillary electrophoresis with UV detection (CE-UV) provides precise pKa measurements, while tandem MS confirms purity. Cross-validation with DFT calculations identifies outliers due to isomer contamination .

Q. What experimental designs compare the bioisosteric efficacy of bicyclo[1.1.1]pentane vs. other saturated cores?

Competitive inhibition assays (e.g., LpPLA2 inhibitors) paired with X-ray co-crystallography quantify binding affinity changes. MD simulations (AMBER or CHARMM force fields) assess conformational rigidity and solvation effects, linking structural features to bioactivity .

Methodological Notes

  • Synthetic Optimization : Use low-temperature UV irradiation (−10°C) to stabilize [1.1.1]propellane intermediates .
  • Analytical Validation : Combine X-ray crystallography with ¹⁹F NMR to resolve fluorinated isomer mixtures .
  • Computational Workflow : Start with geometry optimization (DFT), followed by property prediction (pKa, strain) and spectral simulation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Reactant of Route 2
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid

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